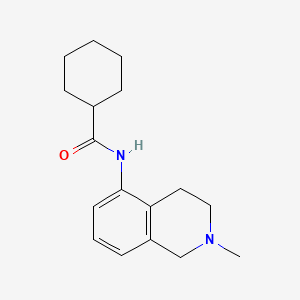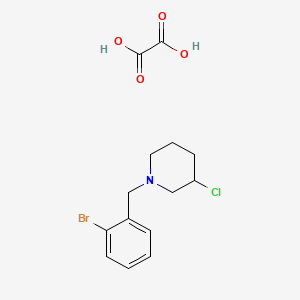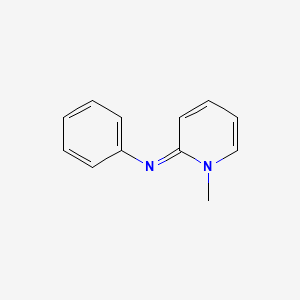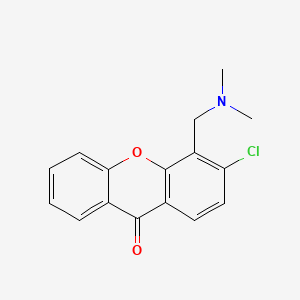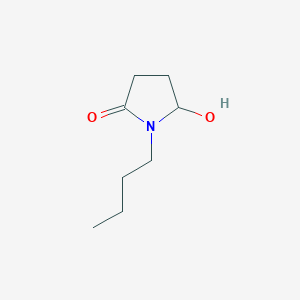
1-Butyl-5-hydroxypyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-5-hydroxypyrrolidin-2-one is a five-membered heterocyclic compound with a hydroxyl group at the 5-position and a butyl group at the 1-position. This compound belongs to the pyrrolidinone family, which is known for its versatile applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butyl-5-hydroxypyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-butyl-4-hydroxybutanamide under acidic conditions. Another method includes the reduction of 1-butyl-5-oxopyrrolidin-2-one using a reducing agent like sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-5-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form 1-butyl-5-aminopyrrolidin-2-one.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 1-Butyl-5-oxopyrrolidin-2-one.
Reduction: 1-Butyl-5-aminopyrrolidin-2-one.
Substitution: Various substituted pyrrolidinones depending on the reagent used.
Aplicaciones Científicas De Investigación
1-Butyl-5-hydroxypyrrolidin-2-one has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-butyl-5-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The butyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
1-Butylpyrrolidin-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Methyl-5-hydroxypyrrolidin-2-one: Has a methyl group instead of a butyl group, affecting its hydrophobic interactions.
1-Butyl-5-oxopyrrolidin-2-one: Contains a ketone group instead of a hydroxyl group, altering its chemical reactivity.
Uniqueness: 1-Butyl-5-hydroxypyrrolidin-2-one is unique due to the presence of both a hydroxyl group and a butyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
41194-01-8 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1-butyl-5-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h7,10H,2-6H2,1H3 |
Clave InChI |
HJZNLZRMGSMHFM-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(CCC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)

![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)

